5-Methoxy-2-sulfanyl-4-pyrimidinol
Overview
Description
5-Methoxy-2-sulfanyl-4-pyrimidinol is a useful research compound. Its molecular formula is C5H6N2O2S and its molecular weight is 158.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56778. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Development
5-Methoxy-2-sulfanyl-4-pyrimidinol and its derivatives are primarily used in the synthesis of various heterocyclic compounds. Research has shown the potential for synthesizing sulfanyl pyrimidin-4(3H)-one derivatives using simple and efficient methods, leading to compounds with a wide spectrum of biological activities (Bassyouni & Fathalla, 2013). Additionally, eco-friendly synthesis of pyridopyrimidinone derivatives, which are also used as corrosion inhibitors for carbon steel, has been explored (Abdallah, Shalabi, & Bayoumy, 2018).
Antimicrobial Activity
Some derivatives of this compound have been studied for their antimicrobial properties. For instance, novel derivatives synthesized from this compound have shown promising in vitro antimicrobial activity (Mallikarjunaswamy et al., 2017).
Chemical Reactions and Properties
Research has delved into the diverse in situ S-S bond reactions promoted by metal coordination involving derivatives of this compound. These studies are crucial for understanding the selective chemical reactions and the creation of new compounds (Zhu, Li, Xu, & Gou, 2010). Furthermore, the generation and trapping of reactive intermediates derived from this compound in various chemical reactions have also been a subject of study (Tomé, José A.S Cavaleiro, & Storr, 1996).
Structural and Spectral Analysis
The structural and spectral characterization of compounds derived from this compound is another significant area of research. Investigations into these derivatives' crystal structures and spectral properties provide insights into their chemical behavior and potential applications (Elangovan, Thomas, Sowrirajan, Manoj, & Irfan, 2021).
Potential Medical Applications
Some studies have examined the potential medical applications of derivatives of this compound. For example, research into benzimidazole derivatives suggests potential anti-ulcer activity (Madala, 2017).
Properties
IUPAC Name |
5-methoxy-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-9-3-2-6-5(10)7-4(3)8/h2H,1H3,(H2,6,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFYFTSELDPCJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=S)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377135 | |
Record name | 5-methoxy-2-sulfanyl-4-pyrimidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6939-11-3 | |
Record name | 6939-11-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56778 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methoxy-2-sulfanyl-4-pyrimidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHOXY-2-THIOURACIL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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